3-(3-Chlorophenyl)-N-methylpropan-1-amine
Overview
Description
3-(3-Chlorophenyl)-N-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
GABAB Receptor Research
3-(3-Chlorophenyl)-N-methylpropan-1-amine and related compounds have been a focus in studies exploring their potential as GABAB receptor antagonists. Research by Abbenante et al. (1994) synthesized analogs, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, to investigate their agonistic activity on GABA and GABAB receptors. They found that certain modifications, like methylation at C3, can significantly decrease the activity of these compounds (Abbenante, Hughes, & Prager, 1994).
Monoamine Oxidase-B Inactivation
Ding and Silverman (1993) explored the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators through N-methylation. Their study included compounds similar to this compound, demonstrating that primary amine analogs are time-dependent reversible inhibitors of MAO-B, and their secondary and tertiary amine analogs are irreversible inhibitors (Ding & Silverman, 1993).
Synthesis and Antibacterial Properties
Research has also been conducted on the synthesis of this compound and its derivatives for their potential antibacterial and antioxidant properties. Арутюнян et al. (2012) synthesized various derivatives and evaluated their antibacterial activity, demonstrating significant antibacterial properties in some compounds (Арутюнян et al., 2012).
Corrosion Inhibition
Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, to investigate their effectiveness as corrosion inhibitors for mild steel in HCl medium. The study confirmed the protective properties of these compounds against corrosion, underscoring their potential use in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors
Lifchits and Charette (2008) described a methodology for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This method was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, including compounds structurally similar to this compound (Lifchits & Charette, 2008).
Safety and Hazards
Future Directions
While there is limited information specifically on “3-(3-Chlorophenyl)-N-methylpropan-1-amine”, research on similar compounds continues to be an active area of study. Future research directions could include further exploration of the compound’s properties, potential uses, and safety considerations .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(3-Chlorophenyl)-N-methylpropan-1-amine may also interact with various cellular targets.
Mode of Action
Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as an ionophore, reducing the ability of atp synthase to function optimally . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Cccp, a similar compound, has been shown to cause the gradual destruction of living cells and death of the organism . This suggests that this compound might have similar effects on a molecular and cellular level.
Action Environment
The suzuki–miyaura coupling reaction, which involves organoboron reagents, has been found to be successful due to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors might play a significant role in the action of this compound.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGBEJBVJXBDKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292635 | |
Record name | 3-Chloro-N-methylbenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103275-33-8 | |
Record name | 3-Chloro-N-methylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103275-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-methylbenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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